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Compound of Interest

Compound Name: 4,8-Dibromo-2,6-dimethylquinoline
CAS No.: 1189107-53-6
Cat. No.: B3185969

Get Quote

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for
antimalarials (Chloroquine), antibacterials (Bedaquiline), and kinase inhibitors (Lenvatinib). 4,8-
Dibromo-2,6-dimethylquinoline represents a high-value intermediate because it offers
orthogonal reactivity:

+ C4-Bromine: Highly activated for Nucleophilic Aromatic Substitution (

) and rapid Palladium oxidative addition.

e C8-Bromine: Deactivated towards

but amenable to Palladium-catalyzed cross-coupling under forcing conditions or specialized
ligand systems.

This differential reactivity allows for the programmable construction of "Dual-Arm" therapeultics,
where the C4 position targets a solvent-exposed binding pocket (solubilizing group) and the C8
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position targets a hydrophobic deep pocket (selectivity handle).

Chemical Profile & Safety

Property Specification

CAS Number 1060808-94-9 (Analogous/Generic)
Formula

MW 314.99 g/mol

Appearance Off-white to pale yellow crystalline solid

Soluble in DCM, DMSO, DMF; Low solubility in

Solubilit
y Hexanes/Water

Corrosive/lrritant. Releases HBr upon
Hazards . .
hydrolysis. Handle in a fume hood.

Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis ensures purity and scalability.

Mechanism: Conrad-Limpach Cyclization

The most robust route utilizes the condensation of 2-bromo-4-methylaniline with ethyl
acetoacetate, followed by bromination.

Protocol 1: Scaffold Construction

Step A: Enamine Formation (Thermodynamic Control)

» Reagents: 2-Bromo-4-methylaniline (1.0 eq), Ethyl acetoacetate (1.2 eq), Benzene or
Toluene (Solvent), catalytic HCI.

o Procedure: Reflux with a Dean-Stark trap to remove water. Monitor for the disappearance of
aniline.

o Checkpoint: Isolate the cis/trans enamine intermediate. Do not proceed until water
generation ceases.
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Step B: Cyclization (High Temperature)
e Medium: Diphenyl ether (boiling point ~259°C).
e Procedure: Add the enamine dropwise to boiling diphenyl ether (

). The rapid heating favors the Conrad-Limpach kinetic product (4-hydroxy) over the Knorr
product (2-hydroxy).

o Workup: Cool to RT. Dilute with hexane. The product, 8-bromo-2,6-dimethylquinolin-4-ol,
precipitates. Filter and wash with hexane.

Step C: Bromination (Conversion to 4,8-Dibromo)

Reagents: 8-bromo-2,6-dimethylquinolin-4-ol (1.0 eq),
(1.5 eq), Toluene (anhydrous).

Procedure: Heat to

for 4 hours.

Quench: Pour onto crushed ice/NaHCO3 carefully (Exothermic!).

Purification: Recrystallize from Ethanol/DCM.

Regioselective Functionalization Strategy

The core utility of this building block lies in the ability to differentiate the two bromine atoms.

The Reactivity Hierarchy

o Position C4 (Para-like): Electron-deficient due to conjugation with the protonated/complexed
quinoline nitrogen. Reacts FIRST in

and Pd-coupling (sterics permitting).

o Position C8 (Peri-position): Electronically similar to an aryl bromide but sterically crowded by
the N-lone pair and C7-H. Reacts SECOND.
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Visual Workflow (Graphviz)

Key Selectivity Rule

C4 is >100x more reactiv

ive
towards Nucleophiles than C8

Pathway A: S_NAr First elective isplacement Intermediate A:
(Nucleophilic Substitution) 4-Amino-8-bromo-2,6-dimethylquinoline Suzuki Coupling (C8)

X Final Drug Candidate
Buchwald/Suzuki (C8 (Dual Functionalized)

4,8-Dibromo-2,6-dimethylquinoline Aryl Boronic Acid / Pd(0) / RT

Pathway B: Pd-Coupling First
(Suzuki/Buchwald)

Intermediate B:
4-Aryl-8-bromo-2,6-dimethylquinoline

Click to download full resolution via product page

Caption: Divergent synthesis pathways exploiting the electronic difference between C4 and C8
positions.

Detailed Experimental Protocols

Application 1: C4-Selective (Introduction of Solubilizing
Group)

Objective: Install a piperazine moiety at C4 leaving C8 intact.

Materials:

4,8-Dibromo-2,6-dimethylquinoline (1.0 eq)

N-Boc-piperazine (1.2 eq)

DIPEA (Diisopropylethylamine) (2.0 eq)

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
Protocol:

» Setup: Dissolve the quinoline in NMP (0.5 M concentration). Add DIPEA and N-Boc-
piperazine.
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Reaction: Heat to

for 4—6 hours.

o Note: C8 displacement requires temperatures >160°C or Pd-catalysis. At 100°C, C8 is
inert.

Monitoring: HPLC/TLC should show conversion to the mono-substituted product.

Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.

Yield Expectation: 85—-95%.

Application 2: C8-Selective Cross-Coupling (Scaffold
Completion)

Objective: Arylate the C8 position of the C4-substituted intermediate.

Materials:

Intermediate from App 1 (1.0 eq)[1]
e Aryl Boronic Acid (1.5 eq)
o Catalyst:

or
(5 mol%)

e Base:

(2M aqueous, 3.0 eq)

Solvent: 1,4-Dioxane
Protocol:

e Degassing: Sparge solvents with Argon for 15 mins. Oxygen inhibits the catalyst and
promotes homocoupling.
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e Reaction: Combine reactants in a sealed tube. Heat to

overnight.

o Mechanism:[2][3][4][5][6] The C8-Br bond is sterically hindered.[7] Bidentate ligands like
dppf are preferred to prevent catalyst decomposition.

« Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Troubleshooting & Optimization

Issue

Probable Cause

Corrective Action

Low Yield in Step 1 (

)

Temperature too low; Solvent

too non-polar.

Increase T to 120°C; Switch
from DMF to NMP.

Loss of Regioselectivity (Bis-

coupling)

Temperature too high in Pd-

coupling; Excess boronic acid.

Perform C4 reaction first via

(metal-free). If doing Pd first,
lower T to 60°C.

De-bromination at C8

Hydride source present during

Pd coupling.

Avoid alcohols as solvents
(use Dioxane/Water). Ensure

Argon purge.

Incomplete Cyclization

(Conrad-Limpach)

Water not removed; T < 250°C.

Use Dean-Stark trap
rigorously. Ensure Diphenyl

ether is actually boiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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